

# Spectroscopic Profiling of Pyrazole-5-Carboxylic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 4-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1282672-05-2

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## Executive Summary

Pyrazole-5-carboxylic acids (and their tautomeric 3-carboxylic acid counterparts) are critical scaffolds in medicinal chemistry, serving as bioisosteres for benzoic acids and privileged structures in COX-2 inhibitors, kinase inhibitors, and agrochemicals.<sup>[1][2]</sup> Their utility, however, is complicated by annular tautomerism—a dynamic proton exchange between N1 and N2 that alters the formal position of substituents.

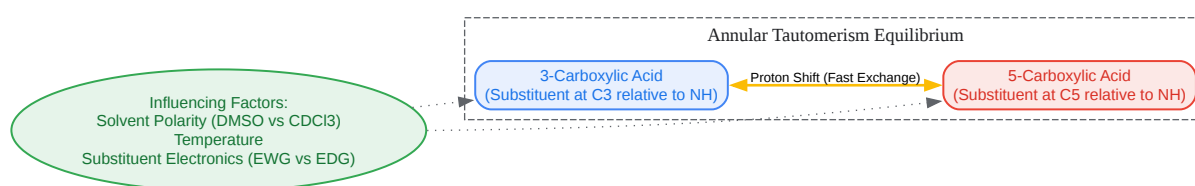
This guide provides a definitive spectroscopic reference for identifying and characterizing pyrazole-5-carboxylic acids. It moves beyond static data lists to explain the causality of spectral features, offering a self-validating protocol for distinguishing between tautomers and confirming structural integrity.

## Structural Dynamics: The Tautomerism Challenge

Before interpreting spectra, one must understand the equilibrium. In solution, 1H-pyrazole-3-carboxylic acid (A) and 1H-pyrazole-5-carboxylic acid (B) exist in rapid equilibrium.<sup>[1][2]</sup>

- The 3-Isomer (A): Generally favored in non-polar solvents and the gas phase due to dipole minimization.
- The 5-Isomer (B): Stabilized in polar aprotic solvents (like DMSO) and by specific intramolecular hydrogen bonding (N-H...O=C), though this is often sterically dependent.

In NMR timeframes, this exchange is often fast, leading to averaged signals at room temperature.[1] In the solid state, they collapse into a single desmotrope, typically the 3-carboxylic acid form stabilized by intermolecular hydrogen bond networks.



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Figure 1: The dynamic equilibrium between 3- and 5-carboxylic acid tautomers.[1][2] In solution, observed spectra are often a population-weighted average of these two forms.

## Spectroscopic Data Profiling

### Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structure verification. The key diagnostic feature is the broadening of C3/C5 signals due to tautomerism.[3]

H NMR Data (400 MHz, DMSO-

)

DMSO-

is the preferred solvent as it solubilizes the polar acid and slows proton exchange compared to MeOH-

, often allowing distinct tautomeric signals to be seen at low temperatures (< 250 K).

Proton Position	Chemical Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Diagnostic Notes
COOH	12.50 – 13.80	Broad Singlet	-	Highly variable; often extremely broad or invisible due to exchange with water in DMSO.[1][2]
NH (Ring)	13.00 – 14.50	Broad Singlet	-	Deshielded; position depends on concentration (H-bonding).[1][2]
C4-H	6.50 – 6.90	Doublet/Singlet	~2.0 (if coupled to C3/5-H)	The most upfield aromatic signal. [1][2] Characteristic of the pyrazole core.
C3/C5-H	7.50 – 7.90	Doublet	~2.0	If R=H. If substituted, this signal is replaced by the substituent's protons.[1]
Substituents	Variable	-	-	Methyl groups at C3/C5 typically appear at 2.2 – 2.6 ppm.

“

*Technical Insight: In CDCl*

, the NH proton is rarely observed as a sharp peak. In DMSO-

, the presence of a very broad hump >13 ppm is a positive indicator of the carboxylic acid/NH system.

## C NMR Data (100 MHz, DMSO-

)

Carbon spectra provide the most reliable confirmation of the oxidation state (COOH vs CHO vs COOR).

Carbon Position	Chemical Shift ( , ppm)	Assignment
C=O (Acid)	158.0 – 165.0	Carboxylic Acid Carbonyl.[1]
C3 / C5	138.0 – 145.0	Quaternary carbons (if substituted).[1] Often broad due to tautomerism.[1]
C4	105.0 – 110.0	The most shielded ring carbon. Diagnostic for the pyrazole ring.
Substituents	10.0 – 25.0 (Alkyl)120.0 – 135.0 (Aryl)	Standard shifts for attached groups.[1]

## N NMR (via HMBC)

For advanced characterization,

<sup>15</sup>N NMR can distinguish tautomers.

- Pyrrole-like N (N-H): ~ -170 to -180 ppm (relative to nitromethane).[1][2]
- Pyridine-like N (=N-): ~ -70 to -80 ppm.[1][2]
- Note: Rapid exchange often averages these to a single signal around -125 ppm at room temperature.[1][2]

## Vibrational Spectroscopy (IR)

Infrared spectroscopy is crucial for confirming the carboxylic acid functionality and the H-bonding network.

Functional Group	Wavenumber ( , cm )	Intensity/Shape	Assignment
O-H (Acid)	2500 – 3300	Very Broad / "Messy"	Strong H-bonded dimer network.[1][2] Often overlaps with C-H stretches.[1]
N-H (Ring)	3100 – 3400	Medium / Broad	Overlaps with O-H; often seen as a shoulder.[1]
C=O (Acid)	1680 – 1720	Strong	Carbonyl stretch.[1][4] Lower frequency indicates strong H-bonding (dimers).[1]
C=N (Ring)	1580 – 1600	Medium	Pyrazole ring breathing mode.[1]
C-O (Acid)	1210 – 1320	Strong	C-O single bond stretch.[1]

## Mass Spectrometry (MS)

Fragmentation patterns for pyrazole carboxylic acids are distinct.

- Ionization: ESI (Electrospray) in Negative Mode [M-H]

is often more sensitive for carboxylic acids.[\[1\]](#) Positive Mode [M+H]

works well for the basic pyrazole ring.

- Fragmentation (EI/ESI+):

- [M+H]

: Parent ion.

- [M - 17]: Loss of OH (characteristic of acids).[\[1\]](#)

- [M - 45]: Loss of COOH radical or [M-44] loss of CO

(decarboxylation).[\[1\]](#) Decarboxylation is common in pyrazoles under high thermal stress.

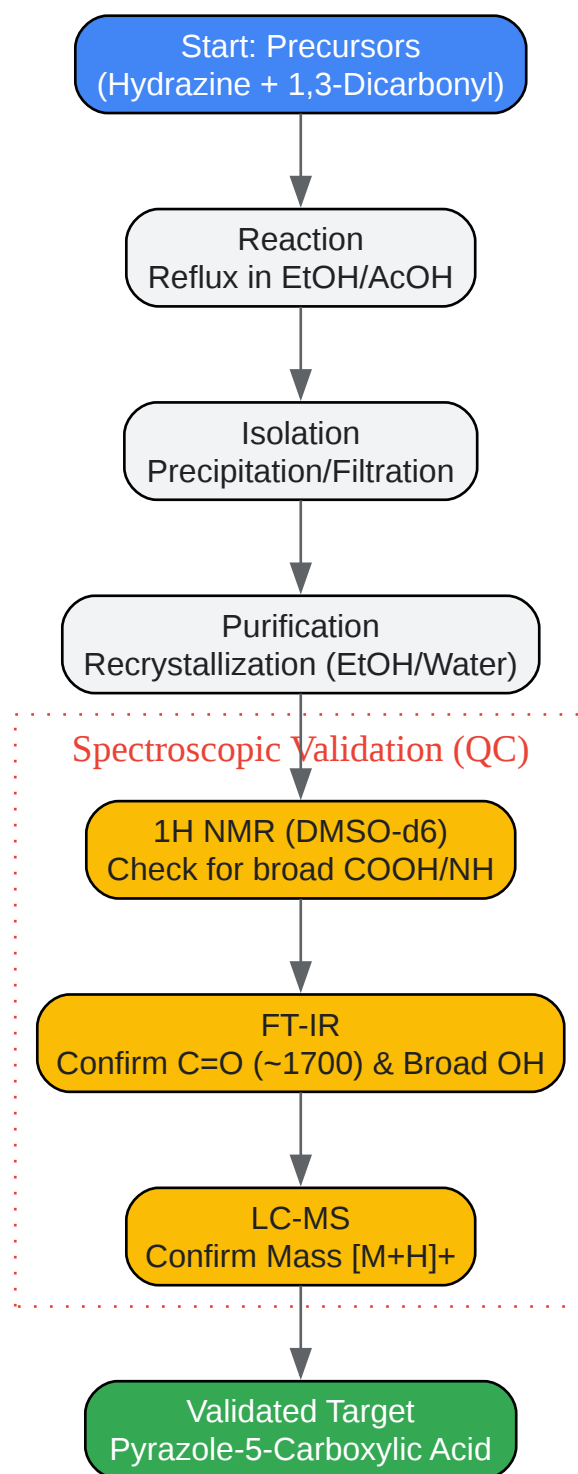
- [M - 28]: Loss of N

(rare in soft ionization, possible in EI).[\[1\]](#)

## Experimental Protocol: Synthesis & Validation

This protocol describes the Knorr Pyrazole Synthesis, the industry standard for generating these scaffolds, followed by spectroscopic validation.

## Workflow Diagram



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Figure 2: Synthesis and validation workflow for pyrazole-5-carboxylic acids.

## Step-by-Step Methodology

- Reagents: Combine 1 equivalent of diethyl oxalacetate (or appropriate 1,3-diketoester) with 1.1 equivalents of hydrazine hydrate in ethanol.
- Reaction: Acidify slightly with acetic acid (catalytic) and reflux for 2–4 hours.
  - Mechanism:[1][2] Nucleophilic attack of hydrazine on the ketone carbonyls followed by cyclization and dehydration.
- Workup: Cool the mixture. The pyrazole ester often precipitates. If not, evaporate solvent.
- Hydrolysis (Crucial Step): Treat the ester with 2M NaOH (aq) at reflux for 1 hour. Acidify with HCl to pH 2.[1] The carboxylic acid will precipitate.
- Purification: Recrystallize from water or ethanol/water mixtures.[1]
- Validation Check:
  - TLC: Run in MeOH/DCM (1:9) with 1% AcOH. Product should be UV active and stain with bromocresol green (acidic).
  - NMR: Dissolve ~5 mg in DMSO-
    - . Look for the disappearance of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and appearance of the broad acid proton.

## References

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## Sources

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- [2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester \[webbook.nist.gov\]](#)
- [3. Revisiting the Structure and Chemistry of 3\(5\)-Substituted Pyrazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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